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Compound of Interest

Compound Name:

3-[(2,4-

Dimethylphenoxy)methyl]piperidin

e

CAS No.: 946713-14-0

Cat. No.: B1358872

Get Quote

Core Identity & Mechanism of Action
Compound Name: 3-[(2,4-Dimethylphenoxy)methyl]piperidine

CAS Number: 946713-14-0

Molecular Formula: C₁₄H₂₁NO

Molecular Weight: 219.32 g/mol

Structural Class: Aryloxy-alkyl-piperidine

Primary Target Class: Sigma-1 Receptor (σ1R) Agonist/Antagonist

Secondary Target Class: Monoamine Transporters (SERT/NET), Voltage-Gated Sodium

Channels (Nav1.x)
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Mechanistic Insight
The 3-[(2,4-dimethylphenoxy)methyl]piperidine scaffold integrates two critical

pharmacophores:

The 2,4-Dimethylphenoxy Moiety: Mimics the lipophilic "tail" found in Class I antiarrhythmics

(e.g., Mexiletine) and Sigma-1 ligands, facilitating hydrophobic interaction with the target's

binding pocket (e.g., the hydrophobic pocket of σ1R formed by Val84, Trp89, and Tyr103).

The Piperidine Ring: Provides a basic nitrogen (pKa ~9-10) that is protonated at

physiological pH, allowing for electrostatic interaction with the conserved aspartate residue

(Asp126 in σ1R) or similar anionic sites in monoamine transporters.

Unlike dual-pharmacophore probes (e.g., Femoxetine) which possess a 4-phenyl substitution

for high-affinity SERT binding, this un-substituted 3-piperidine analog serves as a minimalist

probe to dissect the contribution of the phenoxy-alkyl-amine motif to Sigma-1 versus

Transporter selectivity.

Experimental Applications & Workflows
A. Sigma-1 Receptor (σ1R) Ligand Profiling
Use this probe to modulate σ1R chaperone activity, which regulates ER-mitochondria Ca²⁺

signaling and the stability of client proteins (e.g., IP3R).

Application: Competitive binding assays to determine affinity (

) and functional assays to assess agonist (chaperone-promoting) vs. antagonist (chaperone-
blocking) activity.

Key Readout: Displacement of radioligand (+)-[³H]Pentazocine; Modulation of ER Ca²⁺

release.

B. Monoamine Transporter Selectivity Screening
Use as a tool compound to define the Structure-Activity Relationship (SAR) of norepinephrine

(NET) and serotonin (SERT) reuptake inhibition.

Application: Synaptosomal uptake assays.
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Key Readout: Inhibition of [³H]NE or [³H]5-HT uptake (IC₅₀ determination).

Detailed Protocols
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
Objective: To validate the affinity of 3-[(2,4-Dimethylphenoxy)methyl]piperidine for σ1R.

Materials:

Membrane Source: Guinea pig brain homogenates or HEK293 cells overexpressing human

σ1R.

Radioligand: (+)-[³H]Pentazocine (2-3 nM final concentration).

Non-specific Binder: Haloperidol (10 µM) or PRE-084 (10 µM).

Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

Preparation: Resuspend membrane fraction (100 µg protein/tube) in Tris-HCl buffer.

Incubation:

Add 50 µL of 3-[(2,4-Dimethylphenoxy)methyl]piperidine (concentration range: 10⁻¹⁰ M

to 10⁻⁵ M).

Add 50 µL of (+)-[³H]Pentazocine.

Add 400 µL of membrane suspension.

Incubate for 120 minutes at 37°C to reach equilibrium.

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5%

polyethyleneimine to reduce non-specific binding) using a cell harvester.

Washing: Wash filters 3x with 5 mL ice-cold Tris-HCl buffer.

Quantification: Measure radioactivity via liquid scintillation counting.
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Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

and derive

using the Cheng-Prusoff equation:

Protocol 2: Functional ER-Mitochondria Ca²⁺ Flux Assay
Objective: To determine if the probe acts as an agonist or antagonist of σ1R.

Materials:

Cells: CHO cells stably expressing σ1R.

Dye: Fura-2AM (ratiometric Ca²⁺ indicator).

Stimulus: ATP (100 µM) to trigger IP3R-mediated ER Ca²⁺ release.

Step-by-Step Methodology:

Loading: Incubate cells with 5 µM Fura-2AM for 30 min at 37°C in HBSS. Wash 2x.

Pre-treatment: Incubate cells with 10 µM 3-[(2,4-Dimethylphenoxy)methyl]piperidine for

20 min.

Control A: Vehicle (DMSO).

Control B: Known Agonist (PRE-084, 10 µM).

Control C: Known Antagonist (NE-100, 10 µM).

Measurement: Monitor intracellular Ca²⁺ (Ratio 340/380 nm) using a fluorescence plate

reader or microscope.

Stimulation: Inject ATP (100 µM) to induce Ca²⁺ release.

Interpretation:

Agonist Profile: Potentiation of the Ca²⁺ transient (similar to PRE-084).
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Antagonist Profile: Attenuation of the Ca²⁺ transient (similar to NE-100) or no effect on

baseline but blockage of agonist effects.

Pathway Visualization
The following diagram illustrates the putative mechanism of action where the probe modulates

Sigma-1 Receptor activity at the Mitochondria-Associated Membrane (MAM), influencing

Calcium signaling and ER stress responses.
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Click to download full resolution via product page

Caption: Putative signaling pathway of the probe at the ER-Mitochondria interface. Binding to

σ1R modulates the receptor's interaction with BiP and IP3R, regulating Calcium flux and

cellular stress responses.

Data Summary & Reference Values
Since this specific compound is a structural analog, the following reference values for the

pharmacophore class should be used to benchmark experimental results.

Target Parameter
Expected Range
(Class
Representative)

Control Compound

Sigma-1 Receptor (Binding) 10 nM – 500 nM
(+)-Pentazocine (

~3 nM)

Sigma-2 Receptor (Binding)
> 1,000 nM

(Selectivity Check)
DTG (Non-selective)

SERT (5-HT

Transporter) (Uptake) 100 nM – 10 µM
Fluoxetine (

~20 nM)

Nav1.7 Channel (Block) 10 µM – 100 µM
Mexiletine (

~15 µM)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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